Lipophilicity Advantage: +0.62 LogP Units Over the Benzylamine Homolog Enhances Membrane Partitioning
1-(4-(tert-Butoxy)phenyl)butan-1-amine exhibits a predicted LogP of 3.64, compared with 3.02 for the one-carbon-shorter benzylamine analog (4-(tert-butoxy)phenyl)methanamine (CAS 84697-13-2), a difference of +0.62 log units . This corresponds to a ~4.2-fold higher octanol–water partition coefficient, indicating significantly enhanced lipophilicity. For context, the five-carbon pentylamine homolog (CAS 1213051-03-6) with molecular weight 235.37 g/mol is expected to exhibit still higher LogP (~3.9–4.0 estimated), but with a proportional increase in molecular weight and potential solubility penalty . The butan-1-amine chain thus occupies an intermediate lipophilicity range that balances membrane permeability with aqueous solubility.
| Evidence Dimension | Lipophilicity (predicted LogP) |
|---|---|
| Target Compound Data | LogP = 3.64 |
| Comparator Or Baseline | 4-(tert-Butoxy)phenyl)methanamine: LogP = 3.02; (1R)-1-(4-(tert-Butoxy)phenyl)pentylamine: LogP ~3.9–4.0 (estimated) |
| Quantified Difference | ΔLogP = +0.62 vs. benzylamine analog (~4.2-fold higher P); intermediate between C1 and C5 homologs |
| Conditions | Predicted values (ACD/Labs or similar algorithm); confirmed on chemsrc.com and chemicalbook.com entries |
Why This Matters
For medicinal chemistry programs requiring compounds with predictable passive membrane permeability, the 3.64 LogP value positions this compound in a range consistent with oral bioavailability potential (Lipinski's Rule of 5), whereas the benzylamine analog (LogP 3.02) provides lower membrane partitioning and the pentylamine analog risks excessive lipophilicity (LogP > 3.5) and associated solubility or promiscuity concerns.
